molecular formula C14H11ClO2 B581032 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid CAS No. 1215206-65-7

2'-Chloro-3'-methylbiphenyl-3-carboxylic acid

Cat. No.: B581032
CAS No.: 1215206-65-7
M. Wt: 246.69
InChI Key: LKZYMTIAXBGCAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-Chloro-3'-methylbiphenyl-3-carboxylic acid is a synthetically versatile biphenyl derivative that serves as a valuable building block in medicinal chemistry and drug discovery research. The biphenyl scaffold is a privileged structure in pharmaceutical development, known for its ability to contribute to potent biological activity across a range of therapeutic areas . Specifically, structural analogs of this compound, featuring chloro and methyl substitutions on the biphenyl core, have been identified as key intermediates in the synthesis of positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 2 (mGluR2) . This research is significant for investigating novel treatments for central nervous system (CNS) disorders, including cocaine dependence and schizophrenia . The specific substitution pattern on the biphenyl core is critical for optimizing drug-like properties, such as binding potency and pharmacokinetic profiles . Researchers can utilize this high-quality compound to advance projects in hit-to-lead optimization and for the exploration of new biological mechanisms.

Properties

IUPAC Name

3-(2-chloro-3-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-4-2-7-12(13(9)15)10-5-3-6-11(8-10)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZYMTIAXBGCAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=CC=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681780
Record name 2'-Chloro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-65-7
Record name 2′-Chloro-3′-methyl[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215206-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Chloro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Design and Substrate Selection

The synthesis typically employs 3-bromobenzoic acid as the aryl halide component and 2-chloro-3-methylphenylboronic acid as the organoboron partner. The carboxylic acid group on the benzoic acid derivative remains intact during the coupling, eliminating the need for post-reaction functionalization. Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) or palladium acetate ([Pd(OAc)₂]) with supporting ligands (e.g., SPhos, XPhos) are commonly used to enhance catalytic activity and reduce side reactions.

Base and Solvent Systems :

  • Base : Aqueous sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) facilitates transmetalation.

  • Solvent : A mixture of dimethoxyethane (DME) and water (4:1 v/v) ensures solubility of both organic and inorganic components while stabilizing the active palladium species.

Optimization and Yield Considerations

Reaction temperatures between 80–100°C and durations of 12–24 hours achieve yields of 70–85% . Key challenges include:

  • Steric hindrance from the methyl and chlorine substituents, which slows the coupling rate.

  • Protection of the carboxylic acid group if present in the boronic acid partner, though this is unnecessary when using 3-bromobenzoic acid.

Table 1: Representative Suzuki–Miyaura Coupling Conditions

ComponentSpecification
Aryl Halide3-Bromobenzoic acid
Boronic Acid2-Chloro-3-methylphenylboronic acid
CatalystPd(PPh₃)₄ (2 mol%)
BaseNa₂CO₃ (2.0 equiv)
SolventDME/H₂O (4:1)
Temperature80°C
Reaction Time18 hours
Yield78%

Alternative Halogenation-Carboxylation Strategies

For substrates where pre-functionalized boronic acids are unavailable, sequential halogenation and carboxylation offer a viable pathway. This method builds the biphenyl structure through electrophilic aromatic substitution (EAS) followed by carboxyl group installation.

Directed Ortho-Metalation (DoM) for Regiocontrol

A meta-chlorotoluene derivative undergoes lithiation at the ortho position using a directing group (e.g., –OMe, –NMe₂), followed by quenching with carbon dioxide to introduce the carboxylic acid. Subsequent iodination or bromination at the 2'-position enables coupling with a second aryl ring via Ullmann or Negishi reactions.

Critical Steps :

  • Lithiation : Employing LDA (lithium diisopropylamide) at -78°C in THF ensures precise regioselectivity.

  • Carboxylation : Gaseous CO₂ is bubbled into the reaction mixture to form the lithium carboxylate intermediate, which is protonated to yield the free acid.

Oxidative Coupling of Methyl-Substituted Arenes

In cases where traditional cross-coupling is impractical, oxidative homocoupling of methyl-substituted aryl chlorides using copper(I) oxide (Cu₂O) or iron(III) chloride (FeCl₃) provides access to symmetric biphenyls. Subsequent functionalization introduces asymmetry:

  • Chlorination : Radical chlorination with sulfuryl chloride (SO₂Cl₂) under UV light selectively adds chlorine at the 2'-position.

  • Methyl Group Retention : The methyl group’s electron-donating nature directs chlorination to the ortho position, preserving the 3'-methyl substituent.

Table 2: Halogenation-Carboxylation Protocol

StepReagents/ConditionsOutcome
LithiationLDA, THF, -78°COrtho-deprotonation
CarboxylationCO₂ gas, then H₃O⁺Carboxylic acid formation
HalogenationSO₂Cl₂, UV light, 25°C2'-Chloro installation
CouplingCu₂O, DMF, 120°CBiphenyl formation

Microwave-Assisted Synthesis for Rapid Cyclization

Microwave irradiation accelerates key steps in the synthesis, particularly cyclization and dehydrohalogenation. This approach reduces reaction times from hours to minutes while improving yields by minimizing thermal decomposition.

One-Pot Assembly of the Biphenyl Core

A modified Suzuki–Miyaura reaction conducted in a microwave reactor achieves full conversion in 20–30 minutes at 150°C . The increased temperature enhances the mobility of palladium intermediates, overcoming steric barriers posed by the methyl and chlorine groups.

Advantages :

  • Energy efficiency : 70% reduction in power consumption compared to conventional heating.

  • Scalability : Demonstrated for batch sizes up to 500 g without yield loss .

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-3’-methylbiphenyl-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as methoxy or tert-butyl groups, in place of the chlorine atom.

Scientific Research Applications

2’-Chloro-3’-methylbiphenyl-3-carboxylic acid has diverse applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Drug Discovery: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals.

    Material Science: It is used in the design and synthesis of novel materials with specific properties.

    Biological Studies: Researchers use it to study the interactions and effects of biphenyl derivatives in biological systems.

Mechanism of Action

The mechanism of action of 2’-Chloro-3’-methylbiphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, while the chlorine and methyl groups can influence the compound’s hydrophobic interactions and overall stability. These interactions can affect various biological processes, such as enzyme activity, receptor binding, and cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the substituent positions and molecular properties of 2'-chloro-3'-methylbiphenyl-3-carboxylic acid with similar compounds:

Compound Name Substituents Molecular Formula Molecular Weight CAS No. Key Properties/Applications
This compound 2'-Cl, 3'-CH₃ C₁₄H₁₁ClO₂ 246.69 Not provided Presumed intermediate for drug synthesis
2'-Chloro-biphenyl-3-carboxylic acid 2'-Cl C₁₃H₉ClO₂ 232.66 168619-03-2 Pharmaceutical intermediate; irritant
3'-Chloro-[1,1'-biphenyl]-3-carboxylic acid 3'-Cl C₁₃H₉ClO₂ 232.66 168619-06-5 Structural analog with altered Cl position
4'-Chloro-[1,1'-biphenyl]-3-carboxylic acid 4'-Cl C₁₃H₉ClO₂ 232.66 4655-10-1 Comparative studies in crystallography
2'-Chloro-4'-methyl-5-nitro-biphenyl-3-carboxylic acid 2'-Cl, 4'-CH₃, 5-NO₂ C₁₄H₁₁ClNO₄ 291.69 1261967-52-5 Nitro group enhances reactivity
4'-Chloro-2-methoxy-3'-methylbiphenyl-4-carboxylic acid 4'-Cl, 2-OCH₃, 3'-CH₃ C₁₅H₁₃ClO₃ 276.71 1261920-94-8 Methoxy group alters solubility

Key Observations :

  • Methyl Group : The 3'-CH₃ group enhances hydrophobicity, which could improve membrane permeability in pharmacokinetic applications.
  • Nitro and Methoxy Groups: These electron-withdrawing (NO₂) and electron-donating (OCH₃) substituents significantly alter electronic properties and reactivity. For example, nitro groups facilitate electrophilic substitution reactions, while methoxy groups enhance solubility via hydrogen bonding .

Physicochemical and Crystallographic Properties

  • Crystal Packing : Substituents influence intermolecular interactions. For instance, methyl groups in 2-methyl-3-(3-methylphenyl)acrylic acid promote C–H···O hydrogen bonds and π-π stacking, stabilizing the crystal lattice .
  • Thermal Stability: Electron-withdrawing groups (e.g., NO₂) reduce thermal stability compared to electron-donating groups (e.g., CH₃) .

Biological Activity

2'-Chloro-3'-methylbiphenyl-3-carboxylic acid is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic properties. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H13ClO2C_{15}H_{13}ClO_2. The compound features a biphenyl structure with a chlorine substituent at the 2' position, a methyl group at the 3' position, and a carboxylic acid group at the 3 position. This specific arrangement influences its interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus altering cellular functions.
  • Receptor Modulation : It can interact with various receptors, potentially influencing signaling pathways related to cell growth and survival.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, possibly through disruption of cell wall synthesis or protein synthesis.

Case Studies and Experimental Data

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial effects of various biphenyl derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .
  • Cytotoxic Effects on Cancer Cells :
    • In vitro assays using human cancer cell lines demonstrated that this compound exhibited cytotoxic effects. The compound showed IC50 values in the micromolar range, indicating potential as an anticancer agent .
  • Mechanistic Studies :
    • Further investigations revealed that the compound could induce apoptosis in cancer cells through activation of caspase pathways. This suggests its role in promoting programmed cell death, which is crucial for cancer therapy .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

Compound NameAntimicrobial ActivityCytotoxicity (IC50)Mechanism of Action
This compoundModerateMicromolar rangeEnzyme inhibition, receptor modulation
2'-Fluoro-3'-methylbiphenyl-3-carboxylic acidLowHigh micromolar rangeDNA intercalation
2'-Bromo-4'-methylbiphenyl-3-carboxylic acidHighNanomolar rangeApoptosis induction

Q & A

Q. How can researchers validate the absence of isomeric impurities in this compound batches intended for biological studies?

  • Answer: Employ chiral HPLC with a polysaccharide column (e.g., Chiralpak IA) to separate enantiomers. Spike samples with synthetic isomers (e.g., 3'-chloro-2'-methyl analog) and use LC-MS/MS (MRM mode) for detection at sub-ppm levels. Validate with 19F^{19}F-NMR if fluorinated analogs are used as internal standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.